molecular formula C14H12N2OS2 B2605353 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 313662-09-8

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2605353
CAS RN: 313662-09-8
M. Wt: 288.38
InChI Key: SEKPPPJATWHBAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” is represented by the linear formula C11H12N2OS . The molecular weight of this compound is 220.295 .


Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives can be influenced by substituents at position-2 and -4 . These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Scalable Synthesis for VEGFR Inhibitors

Researchers developed a scalable synthesis process for a VEGFR inhibitor, demonstrating a novel method for synthesizing kilogram quantities of complex molecules. This process involved key steps such as thiophenol alkylation/cyclization and stepwise imidazole synthesis, aiming at improving the scalability and efficiency of producing potential therapeutic compounds (R. Scott et al., 2006).

Diuretic Activity of Benzothiazole Derivatives

A study on biphenyl benzothiazole-2-carboxamide derivatives explored their in vivo diuretic activity. Among these derivatives, one particular compound showed promising results, highlighting the potential of benzothiazole derivatives in developing new diuretic agents (M. Yar & Zaheen Hasan Ansari, 2009).

Antimicrobial and Docking Studies

The synthesis and evaluation of thiophene-2-carboxamide derivatives for antimicrobial activities have been reported. These compounds were assessed through docking studies and showed significant antimicrobial properties, offering insights into the development of new antimicrobial agents (Sailaja Rani Talupur et al., 2021).

Antioxidant Studies

A study synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and evaluated their antioxidant activities. The findings suggest that these compounds possess moderate to significant radical scavenging activity, indicating their potential as antioxidants (Matloob Ahmad et al., 2012).

Antibacterial and Antifungal Activities

Another research focused on thiophene-3-carboxamide derivatives, revealing their antibacterial and antifungal activities. The study emphasizes the potential of these compounds in developing new antimicrobial agents, supported by their biological activity profiles (Vasu et al., 2003).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not provide a warranty of fitness for a particular purpose . The product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-8-6-9(2)12-11(7-8)19-14(15-12)16-13(17)10-4-3-5-18-10/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKPPPJATWHBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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